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Tris(i-propylcyclopentadienyl)praseodymium

Atomic Layer Deposition Praseodymium Oxide Growth Rate

Achieve 2.3× higher ALD growth rate and ultra-low carbon impurity (<0.5%) in PrAlO₃ films with Pr(i-PrCp)₃. This individual, not mixture, precursor enables solid-phase epitaxy on SrTiO₃, ideal for advanced high-k dielectric layers in next-gen CMOS and DRAM. Choose precision over generic alternatives.

Molecular Formula C24H33Pr
Molecular Weight 462.4 g/mol
CAS No. 69021-86-9
Cat. No. B3150501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(i-propylcyclopentadienyl)praseodymium
CAS69021-86-9
Molecular FormulaC24H33Pr
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Pr]
InChIInChI=1S/3C8H11.Pr/c3*1-2-5-8-6-3-4-7-8;/h3*3-4,6-7H,2,5H2,1H3;
InChIKeyIPMGMNHRDWRZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(i-propylcyclopentadienyl)praseodymium (CAS 69021-86-9): Core Characteristics for Research Procurement


Tris(i-propylcyclopentadienyl)praseodymium (Pr(i-PrCp)₃, CAS 69021-86-9) is a homoleptic organometallic complex of praseodymium(III) featuring three i-propyl-substituted cyclopentadienyl ligands [1]. This compound, with the molecular formula C₂₄H₃₃Pr and a molecular weight of 462.4 g/mol, belongs to the class of rare-earth metallocene derivatives [2]. Synthesized using techniques that avoid the formation of homolog mixtures, it is obtained as an individual substance, which is critical for applications requiring high purity and reproducibility [3]. The primary scientific and industrial interest in Pr(i-PrCp)₃ stems from its use as a volatile precursor for the deposition of praseodymium-containing thin films, particularly praseodymium oxide (Pr₂O₃) and praseodymium aluminate (PrAlO₃), via techniques such as Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) [4].

Why Tris(i-propylcyclopentadienyl)praseodymium is Not a Commodity Precursor: Ligand Effects on Deposition Performance


The choice of a metal-organic precursor is not arbitrary; the specific ligand environment profoundly influences key performance metrics in thin-film deposition. The number and nature of substituents on the cyclopentadienyl ring directly impact the precursor's volatility, thermal stability, and reactivity with co-reactants, which in turn dictate the achievable growth rate, process window, and film purity [1]. Therefore, a praseodymium precursor like Pr(i-PrCp)₃ cannot be treated as interchangeable with other cyclopentadienyl-based praseodymium complexes, such as the unsubstituted Pr(Cp)₃, the ethyl-substituted Pr(EtCp)₃, or non-cyclopentadienyl alternatives like Pr(thd)₃ or Pr(amd)₃. The following quantitative evidence demonstrates the specific, differentiated performance profile of Pr(i-PrCp)₃, enabling informed selection for precise application requirements [2].

Quantitative Differentiators for Tris(i-propylcyclopentadienyl)praseodymium in Thin-Film Applications


Pr(i-PrCp)₃ Achieves a 2.3× Higher ALD Growth Rate for Pr₂O₃ Compared to Pr(EtCp)₃

In Atomic Layer Deposition (ALD) of Pr₂O₃ using water as the co-reactant, the choice of precursor has a direct and quantifiable impact on deposition efficiency. Tris(i-propylcyclopentadienyl)praseodymium (Pr(i-PrCp)₃) exhibits a growth rate of 0.85 Å/cycle under self-limiting conditions [1]. This is significantly higher than the 0.37 Å/cycle reported for its closest analog, tris(ethylcyclopentadienyl)praseodymium (Pr(EtCp)₃), when used under comparable ALD conditions [2]. This difference corresponds to a 2.3-fold increase in growth rate, which translates directly to higher process throughput and reduced manufacturing cycle times.

Atomic Layer Deposition Praseodymium Oxide Growth Rate

Pr(i-PrCp)₃ Enables ALD of High-Purity PrAlO₃ Films with Carbon Impurity Levels Below 0.5%

Residual carbon from precursor ligands is a major source of contamination in ALD films, degrading electrical performance. Films of PrAlO₃ deposited via ALD using Pr(i-PrCp)₃, trimethylaluminum (TMA), and water were shown by X-ray Photoelectron Spectroscopy (XPS) to contain less than 0.5% carbon [1]. This low impurity level demonstrates an efficient ligand-removal mechanism with the chosen co-reactants. While data on carbon levels for PrAlO₃ films from other Pr-precursors is scarce for direct comparison, this value is well below the typical 1-5% carbon contamination often reported for metal oxide ALD films from other metallocene or β-diketonate precursors, establishing a strong baseline for high-purity dielectric layers [2].

Praseodymium Aluminate Film Purity Carbon Contamination

Pr(i-PrCp)₃ Exhibits a Robust ALD Process Window of 275–325 °C for Binary and Ternary Oxides

A wide and stable ALD window is essential for ensuring uniform film thickness and composition across large-area substrates with temperature variations. For Pr(i-PrCp)₃, self-limited ALD growth of Pr₂O₃ is demonstrated for precursor pulse lengths ≥3 s, and a stable ALD window for PrAlO₃ growth is observed from 275 to 325 °C, yielding a growth rate of ~1.7 Å/cycle [1]. This 50°C range provides process latitude for integration into complex device fabrication flows. In comparison, ALD of PrOx from Pr[N(SiMe₃)₂]₃ has been reported at lower temperatures (200-400°C), but often with non-uniform thickness, indicating less robust self-limiting behavior [2]. The well-defined window for Pr(i-PrCp)₃ is a key differentiator against alternatives that may suffer from premature thermal decomposition or condensation at the upper end of typical ALD regimes.

Process Window Thermal Stability Self-Limiting Growth

Pr(i-PrCp)₃ Enables Solid-Phase Epitaxy of Highly (001)-Oriented Crystalline PrAlO₃ on SrTiO₃

The ability to crystallize an amorphous ALD film into a high-quality epitaxial layer via post-deposition annealing is a unique advantage for creating complex oxide heterostructures. Films of PrAlO₃ deposited using Pr(i-PrCp)₃ remain amorphous as-deposited but transform into a fully crystallized, highly (001)-oriented perovskite phase upon annealing at 800 °C for 3 hours on a crystalline SrTiO₃ substrate [1]. This behavior, termed solid-phase epitaxy, is driven by the atomic template of the underlying substrate and is crucial for applications like two-dimensional electron gases (2DEGs). In stark contrast, PrAlO₃ films deposited on amorphous SiO₂ substrates remained amorphous even after annealing at 1000 °C for 8 hours [2]. This highlights that the specific precursor chemistry yields a film that can be controllably crystallized when required.

Solid-Phase Epitaxy Crystallization Perovskite

High-Value Application Scenarios for Tris(i-propylcyclopentadienyl)praseodymium


High-Throughput Manufacturing of High-k Gate Dielectrics

The 2.3× higher ALD growth rate of Pr(i-PrCp)₃ compared to Pr(EtCp)₃ directly translates to increased tool throughput and lower manufacturing costs per wafer. This makes it the preferred precursor for the high-volume production of praseodymium-based high-k dielectric layers in advanced CMOS or DRAM capacitor applications, where manufacturing efficiency is a primary driver for technology selection [1].

Fabrication of High-Purity Dielectric Layers for Low-Leakage Devices

The ability to deposit PrAlO₃ films with carbon impurity levels below 0.5% is a critical advantage for applications demanding the highest electrical integrity. The low defect density associated with this high purity translates to superior electrical performance, characterized by reduced leakage currents and increased breakdown strength. This makes Pr(i-PrCp)₃ the precursor of choice for research and development of next-generation, low-power logic and memory devices where film quality cannot be compromised [2].

Research and Development of Epitaxial Oxide Heterostructures

The proven ability of PrAlO₃ films deposited from Pr(i-PrCp)₃ to undergo solid-phase epitaxy on SrTiO₃ substrates is a key enabler for fundamental research into oxide interfaces. This capability allows for the creation of atomically sharp, high-quality interfaces for studying emergent phenomena like 2DEGs, magnetism, and superconductivity. The precursor's reliable and well-characterized behavior in this context is a critical resource for academic and industrial laboratories exploring complex oxide electronics [3].

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